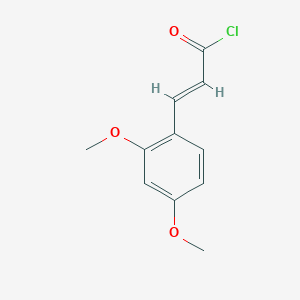

3-(2,4-Dimethoxyphenyl)-2-propenoyl chloride

Description

Properties

IUPAC Name |

(E)-3-(2,4-dimethoxyphenyl)prop-2-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c1-14-9-5-3-8(4-6-11(12)13)10(7-9)15-2/h3-7H,1-2H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJAQKDOWIRQJAF-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=CC(=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C/C(=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethoxyphenyl)-2-propenoyl chloride typically involves the chlorination of 3-(2,4-Dimethoxyphenyl)-2-propenoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as chlorinating agents. The reaction is usually performed under reflux conditions in an inert solvent such as dichloromethane or chloroform. The general reaction scheme is as follows:

3-(2,4-Dimethoxyphenyl)-2-propenoic acid+SOCl2→3-(2,4-Dimethoxyphenyl)-2-propenoyl chloride+SO2+HCl

Industrial Production Methods

On an industrial scale, the production of 3-(2,4-Dimethoxyphenyl)-2-propenoyl chloride follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethoxyphenyl)-2-propenoyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-(2,4-Dimethoxyphenyl)-2-propenoic acid.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature or slightly elevated temperatures.

Reduction: Conducted in anhydrous conditions with strong reducing agents.

Major Products Formed

Amides and Esters: Formed through nucleophilic substitution reactions.

3-(2,4-Dimethoxyphenyl)-2-propenoic acid: Formed through hydrolysis.

Alcohols: Formed through reduction reactions.

Scientific Research Applications

3-(2,4-Dimethoxyphenyl)-2-propenoyl chloride has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: Investigated for its potential biological activities and as a building block for drug development.

Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

Biological Studies: Employed in the synthesis of bioactive molecules for studying biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethoxyphenyl)-2-propenoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various synthetic and biological applications to modify or create new compounds with desired properties.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Electronic Comparisons

The reactivity and applications of 3-(2,4-dimethoxyphenyl)-2-propenoyl chloride are influenced by its substitution pattern. Below is a comparative analysis with structurally related propenoyl chlorides and derivatives:

Table 1: Key Properties of 3-(2,4-Dimethoxyphenyl)-2-propenoyl Chloride and Analogues

Research Findings and Trends

- Positional Isomerism : Compounds with 3,4-dimethoxyphenyl groups (vs. 2,4-) exhibit distinct biological activities. For example, 2-((5-(3,4-dimethoxyphenyl)-triazole) derivatives demonstrate higher metabolic stability than 2,4-isomers .

- Industrial Relevance: Thienyl- and fluorophenyl-substituted propenoyl chlorides are prioritized in material science for their optical properties and corrosion resistance .

Biological Activity

3-(2,4-Dimethoxyphenyl)-2-propenoyl chloride, a compound with the CAS number 931107-10-7, has garnered attention in the field of medicinal chemistry for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

3-(2,4-Dimethoxyphenyl)-2-propenoyl chloride is an acid chloride derivative characterized by a propenoyl moiety attached to a dimethoxyphenyl group. The synthesis typically involves the reaction of 2,4-dimethoxyphenol with acyl chlorides under controlled conditions to yield the desired product. The chemical structure can be represented as follows:

Biological Activity Overview

The biological activity of 3-(2,4-Dimethoxyphenyl)-2-propenoyl chloride has been investigated in various studies, highlighting its potential in several therapeutic areas:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits significant antimicrobial activity against a range of bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential use as an antibacterial agent.

- Anticancer Effects : Research indicates that 3-(2,4-Dimethoxyphenyl)-2-propenoyl chloride may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, suggesting that it may induce apoptosis through the modulation of specific signaling pathways .

- Anti-inflammatory Activity : The compound has also been evaluated for its anti-inflammatory effects. It appears to reduce the production of pro-inflammatory cytokines in cellular models, which could be beneficial in treating inflammatory diseases .

The mechanism by which 3-(2,4-Dimethoxyphenyl)-2-propenoyl chloride exerts its biological effects is multifaceted:

- Enzyme Inhibition : It is believed to inhibit certain enzymes involved in inflammatory pathways and cancer cell proliferation. For example, it may act as a dual inhibitor of cholinesterases, which are relevant in neurodegenerative diseases .

- Cellular Signaling Modulation : The compound may influence various cell signaling pathways, including those related to apoptosis and cell cycle regulation. This modulation can lead to increased apoptosis in cancer cells and reduced inflammation .

Case Studies

Several case studies have explored the efficacy of 3-(2,4-Dimethoxyphenyl)-2-propenoyl chloride:

- Antibacterial Efficacy Study : A study conducted on the antibacterial properties of this compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.

- Cancer Cell Line Study : In a study involving human breast cancer cell lines (MCF-7), treatment with 3-(2,4-Dimethoxyphenyl)-2-propenoyl chloride resulted in a 50% reduction in cell viability at a concentration of 20 µM after 48 hours. Flow cytometry analysis showed an increase in apoptotic cells compared to untreated controls .

Comparative Biological Activity Table

Q & A

Q. How can isotopic labeling (e.g., ¹³C) aid in tracking reaction pathways?

- Methodological Answer : Synthesize ¹³C-labeled derivatives at the carbonyl position using ¹³C-enriched COCl₂. Use ¹³C NMR or LC-MS to trace incorporation into intermediates during multi-step syntheses (e.g., amide bond formation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.